molecular formula C10H10Cl2O B2994403 1-(3,4-Dichlorophenyl)but-3-en-1-ol CAS No. 171426-66-7

1-(3,4-Dichlorophenyl)but-3-en-1-ol

Cat. No. B2994403
M. Wt: 217.09
InChI Key: OKECYPLFPZDELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H10Cl2O . It is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)but-3-en-1-ol consists of a but-3-en-1-ol group attached to a 3,4-dichlorophenyl group . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Precursor in Synthesis

1-(3,4-Dichlorophenyl)but-3-en-1-ol is used as a precursor in various synthetic processes. For instance, Marshall, Eidam, and Eidam (2006) describe its use in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, which are further converted to allenylzinc or indium reagents. These reagents are then utilized in subsequent synthesis processes, highlighting the compound's role in complex organic syntheses (Marshall, Eidam, & Eidam, 2006).

Analytical Chemistry Application

Bu Xiu (2004) explored its use in analytical chemistry, particularly in the determination of this compound in rat plasma using high-performance liquid chromatography. This application is crucial in understanding its pharmacokinetics and distribution in biological systems (Bu Xiu, 2004).

Molecular Structure and Spectroscopic Analysis

The compound's molecular structure and spectroscopic characteristics are significant in material science and chemistry. Sheena Mary et al. (2015) conducted a detailed study on a structurally similar compound, revealing insights into its molecular structure, vibrational wavenumbers, and electronic properties using various spectroscopic methods (Sheena Mary et al., 2015).

Role in Organic Reactions

Its functionality in organic reactions is another critical area of research. Liu et al. (2012) demonstrated its use in catalyzing specific organic reactions, specifically the substitution of 9H-xanthen-9-ol with various nucleophiles. This showcases its utility in facilitating complex organic transformations (Liu et al., 2012).

Environmental Chemistry Applications

In environmental chemistry, its derivatives, such as diuron, are studied for their presence and degradation in marine environments. Gatidou et al. (2004) developed methods for determining these compounds in marine sediments, highlighting the environmental impact and monitoring of such chemicals (Gatidou et al., 2004).

properties

IUPAC Name

1-(3,4-dichlorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKECYPLFPZDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)but-3-en-1-ol

Citations

For This Compound
2
Citations
DA Lanfranchi, C Bour, B Boff, G Hanquet - 2010 - Wiley Online Library
Acyclic 1,7‐ and 1,8‐enynes with the alkyne moiety directly connected to the asymmetric carbon of an ethyl acetal have been obtained in two steps from the corresponding aldehydes. …
R Masuda, T Yasukawa, Y Yamashita… - The Journal of Organic …, 2022 - ACS Publications
Electrochemical allylation reactions of carbonyl compounds using cathodes prepared from nitrogen-doped carbon (NDC)-incarcerated zinc catalysts have been developed. A range of …
Number of citations: 3 pubs.acs.org

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